molecular formula C7H4ClFO2 B1586235 3-Chloro-5-fluorobenzoic acid CAS No. 25026-64-6

3-Chloro-5-fluorobenzoic acid

Cat. No. B1586235
CAS RN: 25026-64-6
M. Wt: 174.55 g/mol
InChI Key: QFMRANWPGGSNHS-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluorobenzoic acid has been investigated using quantum chemical calculations performed within the density functional theory (DFT) formalism . The effects of the interactions between the carboxylic group and the ortho halogen substituents, as well as the nature of these later on the structure and properties of the investigated systems, have been taken into special consideration .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-fluorobenzoic acid are not mentioned in the sources, the UV-induced photofragmentation reactions of two of the compounds isolated in cryogenic inert matrices were studied as illustrative cases .


Physical And Chemical Properties Analysis

3-Chloro-5-fluorobenzoic acid is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis and Herbicidal Activity

  • Herbicidal Applications : 3-Chloro-5-fluorobenzoic acid has been used in the synthesis of compounds with herbicidal activity. For example, 3-Chloro-4-fluorobenzoylthiourea, synthesized from 3-chloro-4-fluorobenzoic acid, showed significant herbicidal properties in preliminary biological tests (Liu Chang-chun, 2006).

Organic Synthesis

  • Building Block for Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to 3-chloro-5-fluorobenzoic acid, serves as a multireactive building block in the synthesis of various nitrogenous heterocycles, important in drug discovery (Soňa Křupková et al., 2013).
  • Synthesis of Organic Intermediates : 3-borono-5-fluorobenzoic acid, an intermediate related to 3-chloro-5-fluorobenzoic acid, is utilized in organic synthesis, including the synthesis of olefins and biphenyl derivatives, applicable in the creation of natural products and organic materials (Sun Hai-xia et al., 2015).

Environmental and Analytical Chemistry

  • Biodegradation Studies : Investigations into the biodegradation of fluorobenzoic acids, including 3-chloro-5-fluorobenzoic acid, have been conducted to understand their environmental impact and degradation pathways (A. Schreiber et al., 1980).

Pharmaceutical Research

  • Intermediate in Drug Synthesis : 3-Chloro-5-fluorobenzoic acid and its derivatives are used in the synthesis of pharmaceutical compounds. For example, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs, was developed from a related compound (Mingguang Zhang et al., 2020).

Material Science

  • Adsorption Studies on Metal Surfaces : Studies on the adsorption of 3-fluorobenzoic acid on gold electrodes have contributed to understanding surface interactions in material science, relevant for applications in nanotechnology and surface chemistry (Y. Ikezawa et al., 2010).

Safety And Hazards

3-Chloro-5-fluorobenzoic acid is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRANWPGGSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370530
Record name 3-Chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorobenzoic acid

CAS RN

25026-64-6
Record name 3-Chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-FLUOROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RT Lewis, CM Bode, DM Choquette… - Journal of medicinal …, 2012 - ACS Publications
… The title compound was prepared by general procedure C using 3-chloro-5-fluorobenzoic acid. The crude product was purified using a gradient of 30–90% [0.1% TFA in acetonitrile] in […
Number of citations: 44 pubs.acs.org
R Dean - 2016 - orca.cardiff.ac.uk
Peptides derived from DNA-binding zinc finger proteins were synthesised with pairs of cysteine residues with i,i+7 and i,i+11 relative spacings introduced into their sequence. The …
Number of citations: 2 orca.cardiff.ac.uk

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